![molecular formula C11H12BrNO3S B3421402 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 21462-47-5](/img/structure/B3421402.png)
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid
Vue d'ensemble
Description
2-(Acetamino)-3-[(4-Bromophenyl)sulfanyl]propanoiic acid (2A3BPSP) is a sulfur-containing heterocyclic compound that is of interest to researchers due to its potential applications in various scientific fields. 2A3BPSP is a versatile compound that can be used in a variety of synthetic reactions, and it can also be used as a building block for the synthesis of other compounds. In addition, 2A3BPSP has a wide range of applications in scientific research, including biochemical and physiological effects, and its mechanism of action.
Applications De Recherche Scientifique
Sulfonamides, including compounds like 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, have a broad range of applications in scientific research due to their structural diversity and biological activities. These compounds have been investigated for their potential in treating various conditions and enhancing our understanding of disease mechanisms.
Role in Drug Development
Sulfonamides have been integral in the development of numerous clinically used drugs such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. The primary sulfonamide moiety is a key feature in these drugs, contributing to their effectiveness in treating conditions such as glaucoma, epilepsy, psychosis, and inflammation. Notably, recent drugs like apricoxib and pazopanib also incorporate this group, showcasing the ongoing relevance of sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).
Antioxidant and Anticoagulant Properties
D-Glucans, after chemical modifications such as sulfonylation, have shown increased solubility and enhanced biological activities. These activities include antioxidation and anticoagulation, positioning modified sulfonamides as promising compounds for therapeutic use in conditions requiring antioxidant or anticoagulant interventions (Kagimura et al., 2015).
Importance in Biological and Preclinical Studies
N-sulfonylamino azinones, a class of sulfonamides, have attracted significant attention for their diverse biological activities. These compounds have been shown to possess diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Their role in the treatment of neurological disorders such as epilepsy and schizophrenia through the development of competitive AMPA receptor antagonists highlights the therapeutic potential of sulfonamides in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).
Propriétés
IUPAC Name |
2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPBUFAQZNZYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)
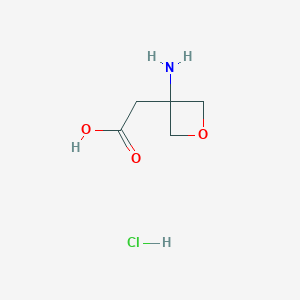
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3421329.png)

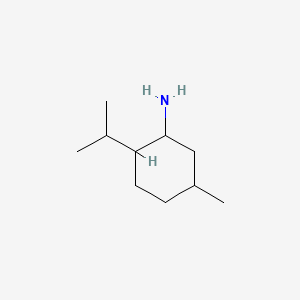


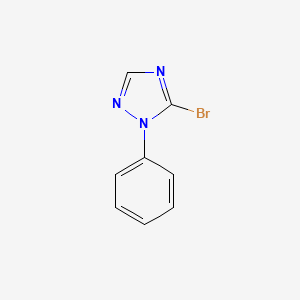

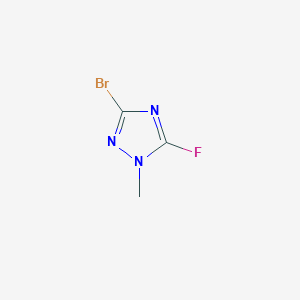
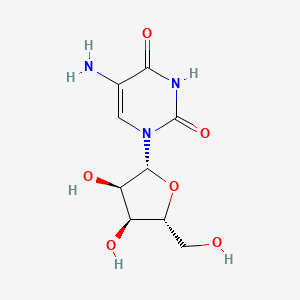
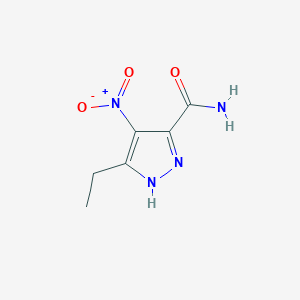
![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)
